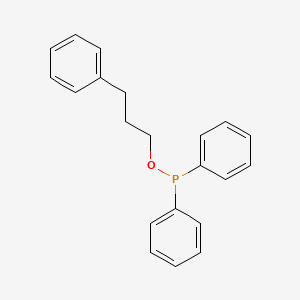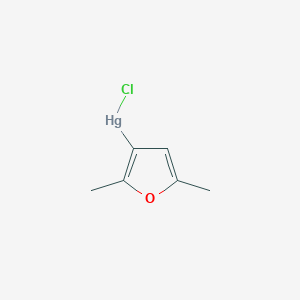
Chloro(2,5-dimethylfuran-3-yl)mercury
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Chloro(2,5-dimethylfuran-3-yl)mercury is an organomercury compound with the molecular formula C6H7ClHgO This compound is characterized by the presence of a mercury atom bonded to a chloro group and a 2,5-dimethylfuran moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Chloro(2,5-dimethylfuran-3-yl)mercury typically involves the reaction of 2,5-dimethylfuran with mercuric chloride (HgCl2) under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, and the mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to ensure high yield and purity of the product.
Analyse Des Réactions Chimiques
Types of Reactions
Chloro(2,5-dimethylfuran-3-yl)mercury can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by other nucleophiles, leading to the formation of different organomercury compounds.
Oxidation and Reduction Reactions: The mercury center can participate in redox reactions, altering its oxidation state and forming new compounds.
Coupling Reactions: The furan ring can engage in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex organic molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as thiols, amines, and halides. These reactions are typically carried out in polar solvents like ethanol or acetone.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide (H2O2) or sodium borohydride (NaBH4) can be used to oxidize or reduce the mercury center.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in coupling reactions involving the furan ring.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of organomercury compounds, while coupling reactions can produce complex organic molecules with extended conjugation.
Applications De Recherche Scientifique
Chloro(2,5-dimethylfuran-3-yl)mercury has several scientific research applications, including:
Organic Synthesis: It serves as a precursor for the synthesis of more complex organomercury compounds and other organic molecules.
Medicinal Chemistry: Organomercury compounds have been studied for their potential therapeutic properties, including antimicrobial and anticancer activities.
Material Science: The unique properties of organomercury compounds make them useful in the development of new materials with specific electronic and optical characteristics.
Mécanisme D'action
The mechanism of action of Chloro(2,5-dimethylfuran-3-yl)mercury involves its interaction with various molecular targets. The mercury center can form strong bonds with sulfur-containing biomolecules, such as proteins and enzymes, leading to the inhibition of their activity. This interaction can disrupt cellular processes and has been explored for potential therapeutic applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methylmercury: Another organomercury compound with a simpler structure, known for its toxicity and environmental impact.
Phenylmercury: Contains a phenyl group instead of a furan ring, used in various industrial applications.
Ethylmercury: Similar to methylmercury but with an ethyl group, used in some pharmaceutical formulations.
Uniqueness
Chloro(2,5-dimethylfuran-3-yl)mercury is unique due to the presence of the 2,5-dimethylfuran moiety, which imparts distinct chemical properties and reactivity compared to other organomercury compounds. This uniqueness makes it valuable for specific applications in organic synthesis and medicinal chemistry.
Propriétés
Numéro CAS |
206440-31-5 |
|---|---|
Formule moléculaire |
C6H7ClHgO |
Poids moléculaire |
331.16 g/mol |
Nom IUPAC |
chloro-(2,5-dimethylfuran-3-yl)mercury |
InChI |
InChI=1S/C6H7O.ClH.Hg/c1-5-3-4-6(2)7-5;;/h3H,1-2H3;1H;/q;;+1/p-1 |
Clé InChI |
XQGLUYNGXKJLEP-UHFFFAOYSA-M |
SMILES canonique |
CC1=CC(=C(O1)C)[Hg]Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


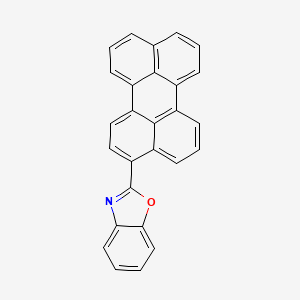

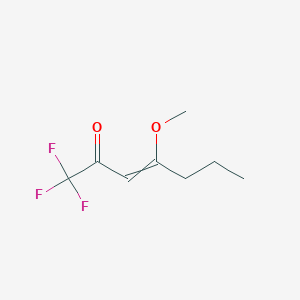
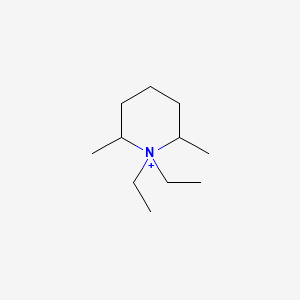
![4-Methylidene-2-{4-[(4-methylphenyl)sulfanyl]phenyl}-2-phenyl-1,3-dioxolane](/img/structure/B14258188.png)
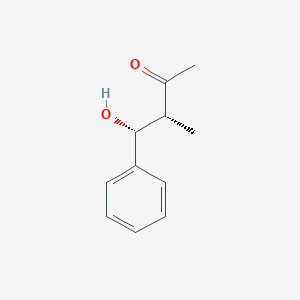
![N,N'-[1,4-Phenylenebis(carbonyl-4,1-phenylene)]diacetamide](/img/structure/B14258199.png)

![Dimethyl[(1,4,6,5-oxadithiastibocan-5-yl)sulfanyl]sulfanylidene-lambda~5~-phosphane](/img/structure/B14258218.png)
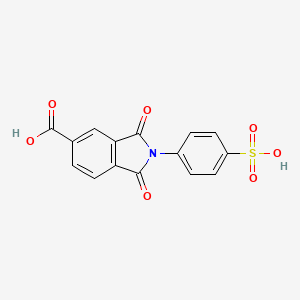
![5-(Benzyloxy)-2-{[(naphthalen-2-yl)sulfanyl]methyl}-1H-indole](/img/structure/B14258225.png)
![1-[2-(But-3-en-1-yl)oxiran-2-yl]-N-(2-phenylaziridin-1-yl)methanimine](/img/structure/B14258227.png)

